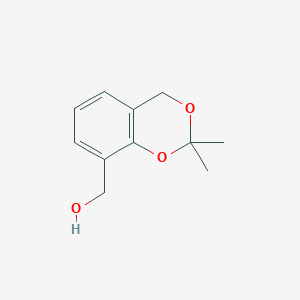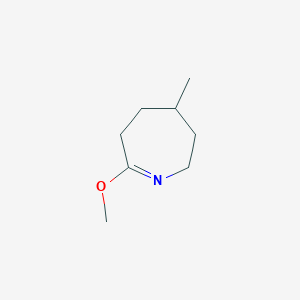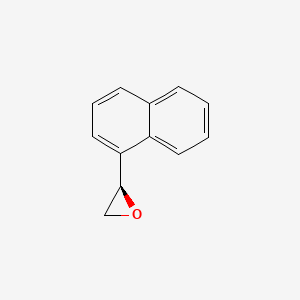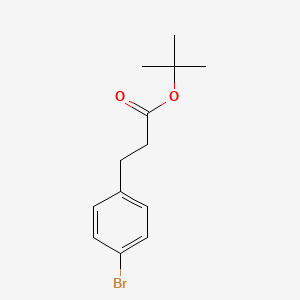
(2,2-dimethyl-2,4-dihydro-1,3-benzodioxin-8-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-dimethyl-2,4-dihydro-1,3-benzodioxin-8-yl)methanol, commonly referred to as DMBD, is an aromatic heterocyclic compound that has been used in a variety of scientific research applications. DMBD is a versatile compound with a wide range of applications in areas such as drug discovery, pharmaceuticals, and biochemistry. It has been used to study the mechanism of action of drugs, to understand biochemical and physiological effects, and to develop new drugs and therapies.
Scientific Research Applications
DMBD has been used in a variety of scientific research applications. It has been used to study the mechanism of action of drugs, to understand biochemical and physiological effects, and to develop new drugs and therapies. It has also been used in the synthesis of other compounds, such as dyes, catalysts, and enzyme inhibitors. In addition, DMBD has been used in the synthesis of natural products and in the development of new drugs.
Mechanism of Action
The mechanism of action of DMBD is not fully understood. It is believed to interact with proteins, enzymes, and other molecules in the body, resulting in changes in their activity. It is also believed to interact with receptors in the body, resulting in changes in their activity. In addition, DMBD has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which may be involved in the synthesis of various inflammatory mediators.
Biochemical and Physiological Effects
DMBD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of various inflammatory mediators, such as cyclooxygenase and lipoxygenase. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, DMBD has been shown to have antioxidant properties, which may be beneficial for the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
The use of DMBD in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of scientific research applications. It is also relatively easy to synthesize and is relatively stable, making it suitable for use in long-term experiments. However, there are some limitations to the use of DMBD in laboratory experiments. It is a relatively toxic compound and should be handled with care. In addition, DMBD is relatively expensive, making it unsuitable for large-scale experiments.
Future Directions
The future of DMBD is promising. It has a wide range of applications in areas such as drug discovery, pharmaceuticals, and biochemistry. It has already been used to study the mechanism of action of drugs, to understand biochemical and physiological effects, and to develop new drugs and therapies. In addition, DMBD has been used in the synthesis of other compounds, such as dyes, catalysts, and enzyme inhibitors. In the future, DMBD could be used to further study the biochemical and physiological effects of drugs and to develop new drugs and therapies. It could also be used in the synthesis of natural products and in the development of new drugs.
Synthesis Methods
The synthesis of DMBD is a multi-step process involving several organic reactions. The starting material is usually a benzene derivative, such as anisole, which is reacted with a Grignard reagent to form the desired product. The Grignard reagent is then reacted with a suitable oxidizing agent, such as nitric acid, to form the desired product. The reaction is then quenched with water and the product is isolated by chromatography or distillation.
properties
IUPAC Name |
(2,2-dimethyl-4H-1,3-benzodioxin-8-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2)13-7-9-5-3-4-8(6-12)10(9)14-11/h3-5,12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWWGQBRFOVXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C(=CC=C2)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-8-(hydroxymethyl)benzo-1,3-dioxin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)

![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)









